molecular formula C10H8O3 B11911456 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one CAS No. 73484-69-2

3-Hydroxy-6-methyl-4H-1-benzopyran-4-one

Cat. No.: B11911456
CAS No.: 73484-69-2
M. Wt: 176.17 g/mol
InChI Key: VUMYELCSZVCATR-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its diverse biological activities and is a significant structural entity in medicinal chemistry. It is often studied for its potential therapeutic applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone structure .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted chromones, quinones, and dihydrochromones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-6-methyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Hydroxy-4-methyl-6H-benzo[c]chromen-6-one
  • 3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one
  • 3-(4-Hydroxyphenyl)-6-methoxy-7-hydroxy-4H-chromen-4-one

Comparison: 3-Hydroxy-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromones. For instance, the presence of a hydroxyl group at the 3-position and a methyl group at the 6-position enhances its antioxidant and antimicrobial properties .

Properties

CAS No.

73484-69-2

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-hydroxy-6-methylchromen-4-one

InChI

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5,11H,1H3

InChI Key

VUMYELCSZVCATR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)O

Origin of Product

United States

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